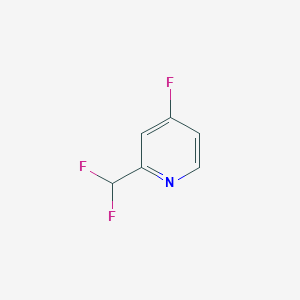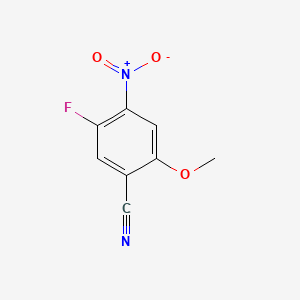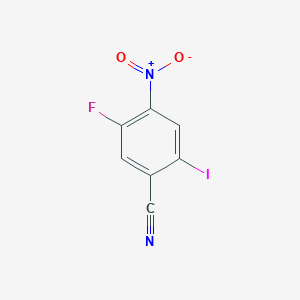
5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a methoxy-thienyl group. Compounds containing the triazole ring are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-thiophene carboxylic acid hydrazide with formamide under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can be involved in electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the amino or methoxy positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy-thienyl group may enhance the compound’s binding affinity or selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-thienyl group, which may result in different biological activities.
3-(2-Thienyl)-1H-1,2,4-triazole: Lacks the amino group, which could affect its reactivity and applications.
5-Methoxy-1H-1,2,4-triazole: Contains a methoxy group on the triazole ring, but lacks the thienyl substitution.
Uniqueness
The presence of both the amino and methoxy-thienyl groups in 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8N4OS |
|---|---|
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
5-(3-methoxythiophen-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4OS/c1-12-4-2-3-13-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) |
Clave InChI |
UVIFTOFSMRTHNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC=C1)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


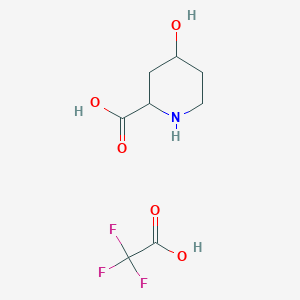

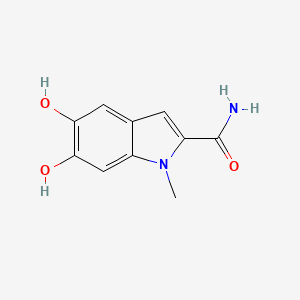
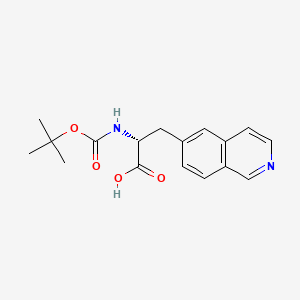
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
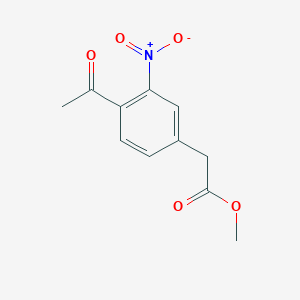
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
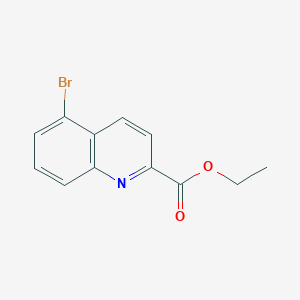
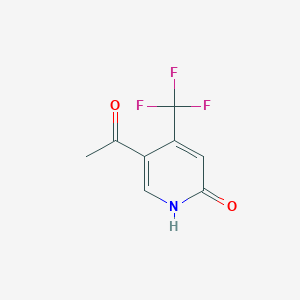
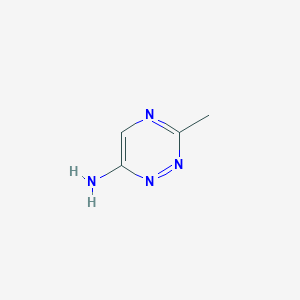
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
